molecular formula C7H10BF3N2O2 B2924003 1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid CAS No. 2377609-62-4

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Cat. No.: B2924003
CAS No.: 2377609-62-4
M. Wt: 221.97
InChI Key: AOBYOHLRQKDHDE-UHFFFAOYSA-N
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Description

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS: 2377609-62-4, molecular formula: C₇H₁₀BF₃N₂O₂) is a white crystalline solid soluble in methanol and dimethyl sulfoxide. It features a pyrazole ring substituted with a trifluoromethyl group at position 3 and a propyl chain at position 1, with a boronic acid moiety at position 2. This compound serves as a critical coupling reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of pyrazole-containing pharmaceuticals, agrochemicals, and materials . Its synthesis typically involves boron esterification or transesterification methods under controlled conditions .

Properties

IUPAC Name

[1-propyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BF3N2O2/c1-2-3-13-4-5(8(14)15)6(12-13)7(9,10)11/h4,14-15H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBYOHLRQKDHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic Acid

Structure and Properties: This analog replaces the propyl group with a cyclopentyl substituent (molecular formula: C₉H₁₂BF₃N₂O₂, molar mass: 248.01 g/mol). Like the propyl variant, it is stored under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Key Differences :

  • Steric Effects : The cyclopentyl group may reduce reaction rates in sterically demanding coupling reactions.
  • Synthetic Accessibility : Cyclopentyl derivatives often require specialized precursors, increasing synthesis complexity compared to propyl analogs .

Triazole-Based Analog: 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

Structure and Properties :
This compound features a triazole core instead of pyrazole, with a carboxylic acid group at position 4 and a 4-chlorophenyl substituent (molecular formula: C₁₀H₆ClF₃N₃O₂). Unlike the boronic acid group, the carboxylic acid functionality limits its role in cross-coupling but enhances biological activity.

Applications :
Demonstrates potent antitumor activity, particularly against NCI-H522 lung cancer cells (growth inhibition GP = 68.09%). It acts as a c-Met kinase inhibitor, inducing apoptosis in multiple cancer cell lines (e.g., MCF-7, HepG2) .

Key Differences :

  • Reactivity : The carboxylic acid group enables hydrogen bonding and salt formation, unlike the boronic acid’s electrophilic character.
  • Biological vs. Synthetic Utility : Prioritized in drug discovery rather than organic synthesis .

Pyridine-Based Boronic Acid: (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid

Structure and Properties: This compound substitutes the pyrazole ring with a pyridine ring (molecular formula: C₆H₅BF₃NO₂). The electron-deficient pyridine ring enhances electrophilicity at the boron center compared to pyrazole analogs.

Key Differences :

  • Electronic Effects : Pyridine’s electron-withdrawing nature accelerates Suzuki-Miyaura coupling rates compared to pyrazole derivatives.
  • Regioselectivity : Pyridine boronic acids often exhibit distinct regioselectivity in cross-coupling reactions .

Phenylboronic Acid Derivative: 2-(S-Propylthiomethyl)phenylboronic Acid Pinacol Ester

Structure and Properties :
This compound (molecular formula: C₁₅H₂₂BO₂S) features a phenyl ring with a sulfur-containing propylthioether side chain and a boronic ester group. The pinacol ester enhances stability against hydrolysis compared to free boronic acids.

Applications :
Primarily used in synthesizing sulfur-containing aromatic compounds, leveraging the thioether’s nucleophilic character.

Key Differences :

  • Stability : Boronic esters are more stable than boronic acids but require hydrolysis post-coupling.
  • Functional Group Diversity : The thioether group introduces redox-active sites absent in pyrazole boronic acids .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications Notable Properties
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid C₇H₁₀BF₃N₂O₂ 221.81 Boronic acid, pyrazole Suzuki coupling, pyrazole synthesis Soluble in DMSO, moisture-sensitive
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid C₉H₁₂BF₃N₂O₂ 248.01 Boronic acid, cyclopentyl Medicinal chemistry intermediates Sterically hindered, inert storage
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₆ClF₃N₃O₂ 307.62 Carboxylic acid, triazole Antitumor agents (c-Met inhibition) High growth inhibition (GP = 68.09%)
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid C₆H₅BF₃NO₂ 198.92 Boronic acid, pyridine Pyrimidine synthesis Electron-deficient, fast coupling

Research Findings and Implications

  • Synthetic Efficiency : Pyrazole boronic acids like the propyl variant offer regioselectivity advantages in forming pyrazole-containing heterocycles, critical in agrochemical design .
  • Biological Activity : Triazole analogs outperform pyrazole boronic acids in antitumor applications due to enhanced target binding via carboxylic acid groups .
  • Electronic Tuning : Pyridine boronic acids enable faster cross-coupling reactions but may require tailored catalysts to mitigate over-reactivity .

Biological Activity

1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C7H10BF3N2O2C_7H_{10}BF_3N_2O_2 and a molecular weight of 202.97 g/mol. Its structure includes a boronic acid functional group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols in biological molecules, affecting their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, boronic acids are known to inhibit serine proteases, which play roles in various physiological processes.
  • Receptor Modulation : It may also act as a ligand for specific receptors, potentially modulating signaling pathways that are crucial for cell function and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have demonstrated that pyrazole derivatives possess antitumor properties by inhibiting key oncogenic pathways. For instance, derivatives similar to 1-Propyl-3-(trifluoromethyl)pyrazole have shown effectiveness against various cancer cell lines by targeting kinases involved in tumor growth and proliferation .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response .

Antimicrobial Properties

Recent research has highlighted the antimicrobial activities of pyrazole derivatives. This compound has shown effectiveness against certain bacterial strains, indicating its potential use as an antimicrobial agent .

Case Studies and Research Findings

StudyFindings
Antitumor Activity A study demonstrated that pyrazole derivatives inhibited BRAF(V600E) and EGFR pathways, leading to reduced proliferation in cancer cell lines .
Anti-inflammatory Activity Research indicated that the compound could significantly lower levels of TNF-alpha and nitric oxide in LPS-stimulated macrophages .
Antimicrobial Activity In vitro assays showed that this compound exhibited moderate activity against Gram-positive bacteria .

Q & A

Q. What are the primary applications of 1-propyl-3-(trifluoromethyl)pyrazole-4-boronic acid in organic synthesis?

This compound is widely used as a boronic acid coupling reagent in Suzuki-Miyaura cross-coupling reactions to synthesize pyrazole-containing molecules. Its trifluoromethyl and propyl groups enhance electronic and steric properties, making it valuable for constructing pharmaceuticals and agrochemicals . For example, it enables the introduction of pyrazole moieties into complex scaffolds, as demonstrated in the synthesis of anti-inflammatory and antimicrobial derivatives .

Q. What are the recommended methods for synthesizing this compound?

The synthesis typically involves boronylation of pre-functionalized pyrazole intermediates. A common approach includes:

  • Step 1 : Preparation of 3-(trifluoromethyl)pyrazole via cyclocondensation of hydrazines with trifluoromethyl ketones.
  • Step 2 : Introduction of the boronic acid group using palladium-catalyzed Miyaura borylation or direct boronation with pinacolborane .
  • Step 3 : Alkylation with 1-bromopropane to install the propyl group .

Q. What safety precautions are necessary when handling this compound?

Due to its boronic acid functionality, avoid skin contact and inhalation. Use gloves, goggles, and a fume hood. Store in anhydrous conditions (under nitrogen or argon) to prevent hydrolysis. Emergency protocols should follow GHS Hazard Class 8 guidelines for corrosive substances .

Advanced Research Questions

Q. How does solvent choice influence reaction efficiency in cross-coupling reactions involving this boronic acid?

Solvents like DMSO or methanol (in which the compound is highly soluble) improve reaction homogeneity but may compete with coupling partners for palladium coordination. Mixed solvent systems (e.g., THF/water) balance solubility and catalytic activity. For example, DMSO enhances solubility but can reduce reaction rates due to ligand displacement, necessitating optimization of solvent ratios .

Q. How can researchers address contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from variations in:

  • Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf).
  • Base selection : K₂CO₃ vs. CsF, which affect deprotonation and transmetallation steps.
  • Moisture sensitivity : Trace water can hydrolyze boronic acids, reducing yields. Rigorous drying of reagents and solvents is critical .

Q. What strategies improve the stability of this compound in solution?

  • Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous DMSO.
  • Additives : Use stabilizing agents like 2,6-lutidine to scavenge protons and prevent boronic acid dimerization.
  • Temperature control : Avoid prolonged storage above −20°C .

Q. How can researchers characterize and confirm the structure of novel derivatives synthesized using this compound?

  • ¹H/¹³C NMR : Identify propyl (δ ~0.9–1.5 ppm) and trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR) groups.
  • LC-MS : Confirm molecular weight and purity (e.g., ESI-MS m/z for C₇H₁₀BF₃N₂O₂: 230.08 [M+H]⁺).
  • X-ray crystallography : Resolve boronic acid geometry and hydrogen-bonding networks .

Q. What are the challenges in scaling up reactions using this boronic acid for industrial research?

Key issues include:

  • Cost of palladium catalysts : Switch to ligand-free or nano-catalytic systems.
  • Purification difficulties : Use flash chromatography or recrystallization in ethyl acetate/petroleum ether mixtures.
  • Byproduct formation : Optimize stoichiometry to minimize protodeboronation .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • DFT calculations : Predict electronic effects of substituents on pyrazole ring reactivity.
  • Docking studies : Screen derivatives against target proteins (e.g., kinase inhibitors) to prioritize synthesis .

Q. What are the limitations of using this compound in aqueous-phase reactions?

Hydrolysis of the boronic acid group in water can form boroxines, reducing reactivity. Strategies include:

  • pH control : Maintain mildly basic conditions (pH 8–9) to stabilize the boronate form.
  • Surfactants : Use micellar catalysis to solubilize the compound in water .

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